N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features a benzofuran ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Formation of the Pyridine Ring: The pyridine ring is often synthesized through a condensation reaction involving a β-keto ester and an amine.
Coupling of the Two Rings: The benzofuran and pyridine rings are then coupled through a nucleophilic substitution reaction, where the hydroxyl group of the benzofuran reacts with a halogenated pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the benzofuran ring.
Reduction: Reduction reactions can occur at the carbonyl group in the pyridine ring.
Substitution: Nucleophilic substitution reactions can take place at various positions on the benzofuran and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenated derivatives and strong nucleophiles like sodium methoxide are typically employed.
Major Products
Scientific Research Applications
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid share structural similarities and biological activities.
Benzofuran Derivatives: Other benzofuran derivatives also exhibit significant biological activities, such as anticancer properties.
Uniqueness
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its combined benzofuran and pyridine rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C16H18N2O4 |
---|---|
Molecular Weight |
302.32 g/mol |
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C16H18N2O4/c1-18-8-3-4-11(15(18)20)14(19)17-10-16(21)7-2-5-13-12(16)6-9-22-13/h3-4,6,8-9,21H,2,5,7,10H2,1H3,(H,17,19) |
InChI Key |
UTYSPWYQXNSPRQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2(CCCC3=C2C=CO3)O |
Origin of Product |
United States |
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